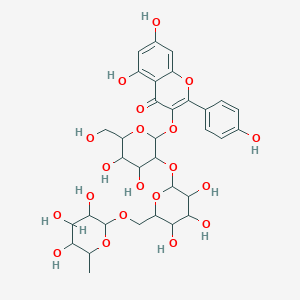
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1-->6)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is a flavonoid glycoside compound. It is known for its antioxidant properties and is found in various plants, particularly in the legume family. This compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with specific sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources, such as the leaves of Sophora japonica. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .
科学的研究の応用
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals, which is important in understanding cellular protection mechanisms.
作用機序
The mechanism of action of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside involves its antioxidant properties. It scavenges free radicals and inhibits the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The compound also exhibits inhibitory activity against enzymes like topoisomerase, which is involved in DNA replication and repair .
類似化合物との比較
Similar Compounds
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-galactopyranoside: This compound has a similar glycosylation pattern but with different sugar residues.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-glucopyranoside: Another similar compound with a different glycosylation linkage.
Uniqueness
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct antioxidant properties and biological activities. The presence of multiple sugar residues linked to the kaempferol backbone enhances its solubility and bioavailability, making it a valuable compound for various applications .
特性
分子式 |
C33H40O20 |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
InChIキー |
DCHRRURXMLCREO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


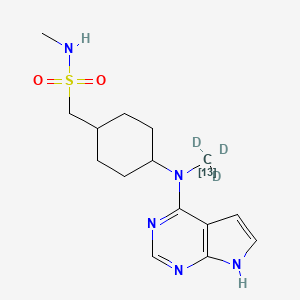

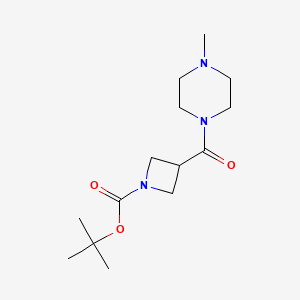
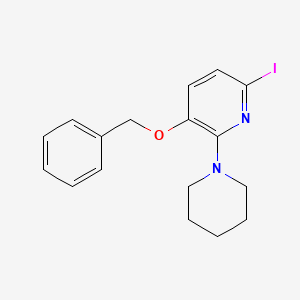
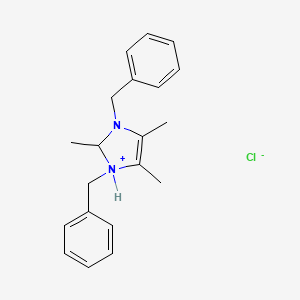
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)
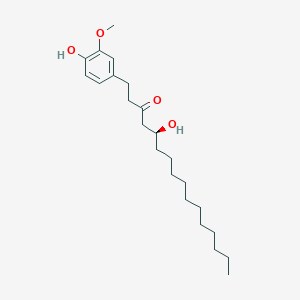

![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)

![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
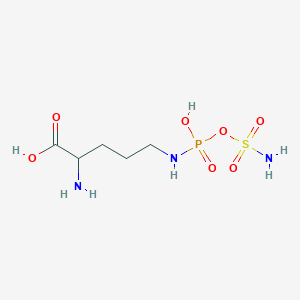
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)
